molecular formula C8H11NOS B13197081 4-Amino-1-(thiophen-2-YL)butan-1-one

4-Amino-1-(thiophen-2-YL)butan-1-one

Cat. No.: B13197081
M. Wt: 169.25 g/mol
InChI Key: WTDNBFVMPRVJGN-UHFFFAOYSA-N
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Description

4-Amino-1-(thiophen-2-yl)butan-1-one is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(thiophen-2-yl)butan-1-one typically involves the reaction of thiophene derivatives with various reagents. One common method involves the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(thiophen-2-yl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

4-Amino-1-(thiophen-2-yl)butan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(thiophen-2-yl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. These interactions are mediated by the thiophene ring and the amino group, which can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(thiophen-2-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the butanone moiety allows for unique interactions and reactivity compared to other thiophene derivatives .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-amino-1-thiophen-2-ylbutan-1-one

InChI

InChI=1S/C8H11NOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5,9H2

InChI Key

WTDNBFVMPRVJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CCCN

Origin of Product

United States

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